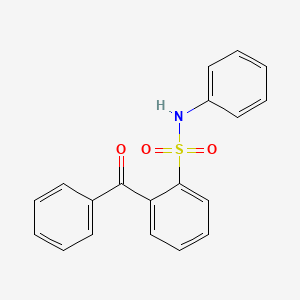

2-Benzoyl-N-phenylbenzene-1-sulfonamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

18963-28-5 |

|---|---|

Molecular Formula |

C19H15NO3S |

Molecular Weight |

337.4 g/mol |

IUPAC Name |

2-benzoyl-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C19H15NO3S/c21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)24(22,23)20-16-11-5-2-6-12-16/h1-14,20H |

InChI Key |

ISHOTEFIMLQPQU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2S(=O)(=O)NC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoyl N Phenylbenzene 1 Sulfonamide

Historical Context of N-Phenylbenzenesulfonamide Synthesis

The journey into the synthesis of sulfonamides began in the early 20th century, spurred by the discovery of the antibacterial properties of Prontosil. Research later revealed that the active component was sulfanilamide, a discovery that marked the dawn of the antibiotic revolution. The fundamental structure of N-phenylbenzenesulfonamide is traditionally synthesized through the reaction of aniline (B41778) with benzenesulfonyl chloride. cbijournal.com This foundational reaction, often carried out in the presence of a base like pyridine (B92270) or sodium hydroxide, has been a cornerstone of sulfonamide chemistry for decades. cbijournal.com

Over the years, variations of this method have been developed to improve efficiency and yield. The Schotten-Baumann reaction, for instance, provides a robust method for synthesizing sulfonamides by reacting an amine with a sulfonyl chloride under basic conditions, often in a two-phase solvent system. unacademy.com These early methods laid the essential groundwork for the synthesis of more complex sulfonamide structures.

Classical Approaches to 2-Benzoyl-N-phenylbenzene-1-sulfonamide Construction

The introduction of a benzoyl group at the 2-position of the N-phenylbenzene-1-sulfonamide scaffold requires more targeted classical approaches, primarily centered around acylation reactions.

Reaction of Benzoyl Chloride with N-Phenylbenzene-1-sulfonamide Precursors

A direct and classical method for introducing the benzoyl group is the Friedel-Crafts acylation. This reaction would involve treating a suitable N-phenylbenzene-1-sulfonamide precursor with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The sulfonamide group is an ortho-, para- director, meaning the benzoyl group would be directed to the positions ortho and para to the sulfonamide on the benzene (B151609) ring. Achieving exclusive ortho-benzoylation to yield this compound can be challenging due to the competing para-acylation.

The reactivity of the two aromatic rings in an N-phenylbenzenesulfonamide precursor (the one bearing the sulfonyl group and the N-phenyl ring) would also need to be considered. The benzene ring of the benzenesulfonyl chloride moiety is deactivated towards electrophilic substitution, while the N-phenyl ring is activated. Therefore, the Friedel-Crafts reaction would likely occur on the N-phenyl ring, which is not the desired outcome for synthesizing the target molecule. A more plausible classical route would involve the benzoylation of a precursor like 2-aminobenzoic acid, followed by subsequent steps to construct the sulfonamide linkage.

Another classical approach involves the reaction of an amine with an acid chloride, a variant of the Schotten-Baumann reaction. vedantu.com In the context of this compound, this would entail the reaction of 2-benzoylbenzenesulfonyl chloride with aniline. This precursor-based strategy hinges on the prior synthesis of the substituted sulfonyl chloride.

Acylation Strategies Utilizing Activated Carboxylic Acid Derivatives

To circumvent the often harsh conditions of Friedel-Crafts reactions, acylation can be achieved using activated carboxylic acid derivatives. Carboxylic acid anhydrides, in the presence of an acid catalyst like sulfuric acid, can effectively acylate sulfonamides. lookchem.com For the target molecule, this would involve reacting N-phenylbenzene-1-sulfonamide with benzoic anhydride. However, similar to the Friedel-Crafts approach, controlling the regioselectivity to favor the 2-position on the benzenesulfonyl ring remains a significant synthetic challenge.

A more refined approach utilizes coupling agents to activate the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to couple a carboxylic acid with a sulfonamide, though this is more common for N-acylation rather than C-acylation. lookchem.com Another class of activating agents are N-acylbenzotriazoles, which have proven to be effective for the N-acylation of sulfonamides in the presence of a base like sodium hydride. semanticscholar.orgresearchgate.net While these methods are primarily for forming N-acylsulfonamides, they highlight the diverse strategies for activating carboxylic acids that could potentially be adapted for C-acylation under specific conditions.

| Acylation Method | Reagent | Conditions | Potential Challenges |

| Friedel-Crafts Acylation | Benzoyl Chloride, Lewis Acid (e.g., AlCl₃) | Anhydrous conditions | Poor regioselectivity, potential for reaction on the wrong aromatic ring |

| Anhydride Acylation | Benzoic Anhydride, Acid Catalyst (e.g., H₂SO₄) | Elevated temperatures | Difficulty in controlling ortho-substitution |

| Activated Esters | N-acylbenzotriazoles | Base (e.g., NaH) | Primarily used for N-acylation, not C-acylation |

Modern Catalytic Approaches to this compound

Modern organic synthesis has seen a paradigm shift towards catalytic methods, which offer higher efficiency, selectivity, and functional group tolerance. These approaches are particularly relevant for overcoming the challenges of regioselectivity inherent in classical methods.

Transition Metal-Catalyzed Coupling Reactions for Sulfonamide Synthesis

The formation of the N-aryl sulfonamide bond itself has been significantly advanced by transition metal catalysis. While the classical approach involves sulfonyl chlorides, modern methods aim to avoid these often toxic reagents. thieme.de Copper-catalyzed N-arylation of sulfonamides with aryl halides or arylboronic acids provides a milder and more versatile route to diaryl sulfonamides. researchgate.netresearchgate.net Palladium-catalyzed reactions have also been developed for the N-arylation of sulfonamides with aryl bromides, chlorides, and triflates. researchgate.netnih.gov More recently, photosensitized nickel catalysis has emerged as a powerful tool for coupling sulfonamides with aryl halides. nih.govprinceton.edu

These catalytic methods are crucial for the efficient construction of the core N-phenylbenzenesulfonamide scaffold from a variety of precursors. For instance, a pre-functionalized 2-benzoylbenzenesulfonamide could be coupled with an aniline derivative using these catalytic systems.

| Catalyst System | Coupling Partners | Key Advantages |

| Copper (I) | Sulfonamide + Aryl Halide/Boronic Acid | Avoids use of sulfonyl chlorides, good functional group tolerance |

| Palladium (0) | Sulfonamide + Aryl Halide/Triflate | High efficiency and broad substrate scope |

| Nickel/Photocatalyst | Sulfonamide + Aryl Halide | Mild reaction conditions, high functional group tolerance |

C-H Functionalization Strategies for Direct Benzoylation of N-Phenylbenzenesulfonamide Scaffolds

The most direct and atom-economical approach to this compound is through the direct C-H functionalization of an N-phenylbenzenesulfonamide scaffold. This strategy involves the selective activation and conversion of a C-H bond at the ortho-position of the benzenesulfonyl ring into a C-C bond with a benzoyl group.

The sulfonamide group can act as a directing group, guiding a transition metal catalyst to the ortho C-H bond. Rhodium(III) and Palladium(II) catalysts are well-known for their ability to mediate such ortho-C-H functionalizations. researchgate.netnih.gov For the synthesis of the target molecule, a rhodium- or palladium-catalyzed reaction between N-phenylbenzenesulfonamide and a benzoylating agent (such as benzoyl chloride or a related derivative) could potentially achieve the desired transformation with high regioselectivity. The N-tosylcarboxamide group, a related functionality, has been shown to be an effective directing group for various C-H functionalization reactions, including alkenylation, alkoxylation, and arylation. mdpi.com

These C-H activation strategies represent the cutting edge of synthetic organic chemistry and offer a highly efficient pathway to complex molecules like this compound, minimizing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

| Catalytic Approach | Catalyst | Directing Group | Key Feature |

| Ortho-C-H Benzoylation | Rhodium(III) or Palladium(II) | Sulfonamide | Direct and regioselective introduction of the benzoyl group |

Organocatalytic and Biocatalytic Pathways to this compound

The application of organocatalysis and biocatalysis in the synthesis of complex molecules is a rapidly growing field, offering alternatives to traditional metal-catalyzed reactions. Although direct examples for the synthesis of this compound are not readily found, the synthesis of its core components, benzophenones and sulfonamides, can be considered through these modern catalytic approaches.

Organocatalytic Pathways:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. For the formation of the benzophenone (B1666685) framework, organocatalyzed reactions, such as cascade benzannulation, have been employed to create functionalized 2-hydroxybenzophenone (B104022) structures. rsc.org These reactions can proceed through mechanisms like [3+3] or [4+2] cycloadditions. rsc.org Another approach involves the reaction of chromones and acetylenedicarboxylates, catalyzed by an organic base like 4-dimethylaminopyridine (B28879) (DMAP), to yield functionalized benzophenones. thieme-connect.com

The sulfonamide linkage can also be forged using organocatalytic methods. For instance, N-heterocyclic carbenes (NHCs) have been shown to catalyze the reaction between a variety of amines and sulfonyl fluorides to produce sulfonamides in good yields. rsc.org This approach represents a metal-free alternative for the formation of the N-S bond.

Biocatalytic Pathways:

Biocatalysis employs enzymes to perform chemical transformations, often with high selectivity and under mild conditions. While a direct biocatalytic route to this compound is not documented, enzymatic approaches for the synthesis of related structures are known. For example, lipases have been used in the synthesis of N-benzoyltryptamine and N-cinnamoyltryptamine, demonstrating the feasibility of enzymatic amide bond formation. This suggests that a suitably engineered enzyme could potentially catalyze the reaction between a derivative of 2-benzoylbenzenesulfonic acid and aniline.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction parameters is crucial for maximizing the yield and selectivity of any synthetic process. For a molecule like this compound, this would involve a careful study of solvent effects, reaction kinetics, temperature, pressure, and the fine-tuning of ligands and catalysts.

The choice of solvent can significantly influence the outcome of a reaction. In the context of the Friedel-Crafts acylation, a common method for synthesizing benzophenones, the solvent can affect the product distribution. stackexchange.comnih.govrsc.org For example, in the acetylation of naphthalene, non-polar solvents favor the formation of the kinetic product, while polar solvents lead to the thermodynamic product. stackexchange.com The reaction kinetics are also influenced by the solvent, which can affect the solubility of reactants and the stability of intermediates.

The formation of sulfonamides can also be sensitive to the solvent. While many traditional methods employ organic solvents, recent developments have focused on more environmentally benign options like water. rsc.org

Temperature is a critical parameter in chemical synthesis. In the formation of sulfonamides, for instance, reactions can be performed at ambient temperature, which is advantageous for energy efficiency and for substrates that may be thermally sensitive. rsc.orgresearchgate.net In other cases, elevated temperatures may be required to overcome activation energy barriers. nih.gov

Pressure can also play a role, particularly in reactions involving gaseous reagents or intermediates. However, for many solution-phase reactions, including the synthesis of benzophenones and sulfonamides, reactions are typically carried out at atmospheric pressure. Low-pressure methods for benzophenone synthesis have been developed to improve safety and efficiency. google.com

In catalyzed reactions, the nature of the catalyst and any associated ligands is paramount. For the synthesis of benzophenones via Friedel-Crafts reactions, the choice of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can impact the reaction rate and yield. researchgate.net In more modern catalytic systems, such as those used for asymmetric hydrogenation of benzophenones, the ligand plays a crucial role in determining the enantioselectivity of the product. acs.org

Similarly, for the synthesis of N-arylsulfonamides, various catalytic systems have been developed, including those based on palladium and iron. rsc.orgorganic-chemistry.org The performance of these catalysts can be tuned by modifying the ligands, which can influence the electronic and steric properties of the metal center.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This can be achieved through various strategies, including the use of greener solvents, solvent-free conditions, and catalysts that are efficient and recyclable.

Performing reactions in the absence of a solvent or in water are key tenets of green chemistry. Solvent-free methods for the synthesis of arylsulfonamides have been reported, offering advantages such as reduced waste and simplified workup procedures. researchgate.net These reactions can sometimes be facilitated by the use of a solid support, such as silica (B1680970) gel. researchgate.net

Aqueous synthesis is another attractive green alternative. The synthesis of sulfonamides in water has been demonstrated, avoiding the use of volatile and often toxic organic solvents. rsc.org For the benzophenone component, while traditional Friedel-Crafts reactions are sensitive to water, alternative methods, such as photohydration in aqueous acid, have been explored. acs.org The development of water-tolerant catalysts is an active area of research that could enable the synthesis of benzophenones in aqueous media.

Data Tables

Table 1: Hypothetical Solvent Effects on the Yield of a Key Intermediate in the Synthesis of this compound (Friedel-Crafts Acylation Analogy)

| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Carbon Disulfide | 25 | 12 | 85 |

| 2 | Nitrobenzene | 25 | 12 | 92 |

| 3 | 1,2-Dichloroethane | 80 | 6 | 88 |

| 4 | Ionic Liquid | 25 | 2 | 95 |

Table 2: Hypothetical Catalyst Screening for the Sulfonamide Formation Step

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | Pyridine | 100 | 45 |

| 2 | Cu(I) | DMF | 80 | 78 |

| 3 | Pd/C | Water | 25 | 90 |

| 4 | FeCl₂ | DMSO | 100 | 85 |

| 5 | Organocatalyst (NHC) | Acetonitrile | 25 | 82 |

Atom Economy and Waste Reduction in Synthetic Protocols

The principles of green chemistry are increasingly integral to the development of synthetic routes in the chemical and pharmaceutical industries, emphasizing the need for processes that are not only efficient in yield but also environmentally benign. researchgate.net A key metric in this evaluation is atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org This section analyzes the synthetic protocols for this compound through the lens of atom economy and associated waste reduction strategies.

A prevalent and classical method for synthesizing N-aryl sulfonamides involves the reaction of a primary amine with a sulfonyl chloride in the presence of a base. For the synthesis of this compound, this involves the reaction between 2-aminobenzophenone (B122507) and benzenesulfonyl chloride. The base, typically a tertiary amine like pyridine, is added in stoichiometric amounts to neutralize the hydrochloric acid (HCl) byproduct. mdpi.com

While often effective in terms of chemical yield, this synthetic approach demonstrates significant drawbacks from a green chemistry perspective. The reaction generates a stoichiometric amount of hydrogen chloride, which is subsequently converted into a salt (e.g., pyridinium (B92312) hydrochloride) during neutralization. This byproduct contributes to a lower atom economy, as a substantial portion of the reactant atoms are not incorporated into the final product but instead form waste.

The theoretical atom economy for this process can be calculated using the following formula primescholars.com: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

An analysis of the reactants and products reveals the inherent inefficiency of this method.

Table 1: Atom Economy Calculation for the Classical Synthesis of this compound This table calculates the theoretical maximum atom economy for the reaction of 2-aminobenzophenone with benzenesulfonyl chloride. It does not account for solvents, excess reagents, or actual yield.

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|---|

| 2-Aminobenzophenone | Reactant | C₁₃H₁₁NO | 197.24 |

| Benzenesulfonyl chloride | Reactant | C₆H₅ClO₂S | 176.62 |

| Total Reactant Mass | 373.86 | ||

| This compound | Product | C₁₉H₁₅NO₃S | 337.40 |

| Hydrochloric acid | Byproduct | HCl | 36.46 |

| Atom Economy (%) | | | 90.25% |

Strategies for waste reduction in the synthesis of sulfonamides focus on overcoming the limitations of the classical approach. Key areas for improvement include:

Catalytic Approaches: Moving from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. researchgate.net The development of catalysts that could facilitate the direct coupling of amines and sulfonic acids or their derivatives without the need for a sulfonyl chloride intermediate and a stoichiometric base would dramatically improve atom economy and reduce salt waste.

Byproduct Valorization: Investigating alternative reaction pathways where the byproduct is not a simple acid requiring neutralization but a valuable, reusable, or environmentally benign substance.

Solvent Minimization: The use of hazardous organic solvents like pyridine or dichloromethane (B109758) for the reaction and purification contributes significantly to the process mass intensity (PMI). walisongo.ac.id Research into greener solvents, solvent-free reaction conditions, or continuous flow processes that minimize solvent use is crucial for waste reduction. researchgate.netarkat-usa.orgckthakurcollege.net

Table 2: Comparison of Synthetic Protocol Ideals This table provides a conceptual comparison between a classical synthetic approach and an idealized green chemistry approach for sulfonamide synthesis.

| Feature | Classical Protocol (e.g., Sulfonyl Chloride) | Ideal Green Protocol |

|---|---|---|

| Reagents | Stoichiometric base (e.g., pyridine) | Catalytic amounts |

| Atom Economy | Moderate to low (when considering all inputs) | High (>95%) |

| Byproducts | Stoichiometric salt waste (e.g., pyridinium HCl) | Minimal, non-toxic, or recyclable |

| Solvents | Often chlorinated or hazardous solvents | Green solvents, water, or solvent-free |

| Process Steps | Often includes derivatization and extensive workup | Fewer steps, simplified purification |

Advanced Reactivity and Transformational Chemistry of 2 Benzoyl N Phenylbenzene 1 Sulfonamide

Reactions at the Sulfonamide Nitrogen Center

The sulfonamide group (—SO₂NH—) is a key functional handle for derivatization. The nitrogen atom, flanked by two powerful electron-withdrawing groups (sulfonyl and phenyl), exhibits distinct reactivity, particularly concerning the attached proton.

The hydrogen atom on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group. This increased acidity facilitates deprotonation by a suitable base to form a stable N-anion. The pKa of the N–H bond in related N-acylsulfonamides can be as low as 5, making the generation of the corresponding anion feasible under relatively mild conditions. nih.gov

Once formed, this nucleophilic nitrogen anion can participate in various bond-forming reactions. The generation of this anion is the pivotal first step in many derivatization processes, including the alkylation and acylation reactions discussed below. Furthermore, the deprotonated N-acylsulfonamide can be oxidized to an N-centered radical, which can then undergo further reactions such as cyclization. nih.gov In dual catalysis systems, the deprotonation of a sulfonamide can precede ligand exchange with a metal center, forming a metal-amido complex that is key to cross-coupling reactions. nih.gov

The nucleophilic anion generated from the deprotonation of the sulfonamide nitrogen readily reacts with electrophiles, enabling straightforward derivatization.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen is a common transformation. nih.govnih.gov This reaction typically involves treating the parent sulfonamide with a base, such as sodium hydride (NaH), followed by the addition of an alkyl halide (e.g., alkyl iodide or bromide). researchgate.net The reaction proceeds via an Sₙ2 mechanism. The choice of solvent, temperature, and base is crucial for optimizing the yield and preventing side reactions. researchgate.net While direct substitution at the nitrogen is common, initial O-alkylation followed by rearrangement to the more thermodynamically stable N-substituted product can also occur, particularly with powerful electrophiles. researchgate.net

N-Acylation: Similarly, acylation of the sulfonamide nitrogen introduces an acyl group, forming an N-acylsulfonamide. These compounds can be prepared by reacting the sulfonamide anion with acylating agents like acyl chlorides or N-acylbenzotriazoles. semanticscholar.orgsemanticscholar.org The use of N-acylbenzotriazoles in the presence of a base like NaH provides an efficient method for producing N-acylsulfonamides in high yields. semanticscholar.orgepa.gov This method is advantageous as it avoids the often harsh conditions associated with acyl chlorides. semanticscholar.org

| Transformation | Reagent(s) | Conditions | Product Type | Reference(s) |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | Varies (e.g., DMSO, Reflux) | N-Alkyl Sulfonamide | nih.gov, researchgate.net |

| N-Acylation | 1. NaH 2. N-Acylbenzotriazole (RCOBt) | THF, Room Temp to Reflux | N-Acyl Sulfonamide | semanticscholar.org, epa.gov |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine (B92270), Reflux | N-Acyl Sulfonamide | mdpi.com |

Reactions Involving the Benzoyl Moiety

The benzoyl group, which is structurally analogous to benzophenone (B1666685), contains a reactive carbonyl center and an aromatic ring that can undergo substitution.

The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by nucleophiles. This reactivity is characteristic of ketones. quora.com A classic example of such a reaction is the addition of a Grignard reagent (R-MgX). youtube.com The nucleophilic alkyl or aryl group from the Grignard reagent attacks the carbonyl carbon, leading to the formation of a tertiary alcohol upon acidic workup. youtube.com The reactivity of the carbonyl group in a benzophenone-like structure is somewhat attenuated compared to aliphatic ketones due to the electron-withdrawing and sterically hindering nature of the two attached aromatic rings. quora.com

The ketone functionality of the benzoyl moiety can be readily reduced or oxidized.

Reductions: The carbonyl group can be reduced to a secondary alcohol (a diphenylmethanol (B121723) or benzhydrol derivative). chemistry-online.com A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). chemistry-online.compitt.eduzenodo.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. chemistry-online.com These reactions are typically carried out in alcoholic solvents like methanol (B129727) or ethanol. zenodo.orgscribd.com

Oxidations: While ketones are generally resistant to oxidation compared to aldehydes, under specific conditions, the benzophenone moiety can be oxidized. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the degradation of the molecule, potentially involving hydroxylation and cleavage of the carbon-carbon bridge bond. nih.govfao.org The selective oxidation of the methylene (B1212753) bridge in diphenylmethane (B89790) to form benzophenone is a related transformation that highlights the stability of the benzophenone core. oup.com In photosensitized oxidations, benzophenone can act as a sensitizer, but the ketone itself can also undergo transformation. rsc.org

| Transformation | Reagent(s) | Typical Solvent | Product | Reference(s) |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Secondary Alcohol | pitt.edu, chemistry-online.com, zenodo.org |

| Oxidation | Potassium Permanganate (KMnO₄) | Water | Degradation Products | nih.gov, fao.org |

The two phenyl rings of the core structure can undergo electrophilic aromatic substitution (SₑAr), although their reactivity is significantly influenced by the attached substituents. wikipedia.org

The phenyl ring of the benzoyl group is deactivated towards electrophilic attack due to the electron-withdrawing effect of the carbonyl group. The carbonyl group acts as a meta-directing group. uomustansiriyah.edu.iqkhanacademy.org Therefore, reactions such as nitration (using a mixture of nitric and sulfuric acids) or halogenation (using Br₂ with a Lewis acid catalyst like FeBr₃) would be expected to yield substitution products primarily at the meta position relative to the carbonyl group. wikipedia.orguomustansiriyah.edu.iqlibretexts.org The reaction rate for substitution on this ring would be slower than that for unsubstituted benzene (B151609). uomustansiriyah.edu.iq

Conversely, the other phenyl ring is substituted with the sulfonamide group. The reactivity of this ring is more complex. The sulfonyl group is strongly deactivating and meta-directing. However, the nitrogen atom has a lone pair that could potentially donate electron density to the ring, but this effect is generally outweighed by the strong induction of the S=O bonds. Therefore, this ring is also deactivated towards electrophilic substitution.

Transformations at the Benzene-1-sulfonamide Ring

The benzene-1-sulfonamide ring in 2-Benzoyl-N-phenylbenzene-1-sulfonamide is amenable to a range of functionalization reactions. The inherent electronic properties and the presence of directing groups facilitate selective modifications, primarily through directed metalation and transition-metal-catalyzed cross-coupling reactions.

Directed ortho-Metalation and Subsequent Electrophilic Quenches

The sulfonamide moiety is a powerful directing group in directed ortho-metalation (DoM), a strategy that enables regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.orgwikipedia.orguwindsor.ca In the case of N-aryl benzenesulfonamides, the sulfonamide group can direct the deprotonation of the ortho C-H bonds on the benzenesulfonamide (B165840) ring using strong bases like organolithium reagents. organic-chemistry.orgbaranlab.orguwindsor.ca This process is facilitated by the formation of a coordination complex between the lithium reagent and the oxygen and/or nitrogen atoms of the sulfonamide group, which increases the kinetic acidity of the adjacent protons. baranlab.org

For this compound, the N-phenylsulfonamide group is expected to direct lithiation to the ortho position of the benzene-1-sulfonamide ring. The resulting aryllithium intermediate is a potent nucleophile that can be quenched with a wide array of electrophiles, leading to the introduction of various functional groups at a specific position. organic-chemistry.orgnih.gov While specific studies on this compound are not prevalent, the reactivity can be inferred from analogous N-aryl sulfonamide systems.

Below is a representative table of potential electrophilic quenches based on established reactivity of related sulfonamides:

| Electrophile | Reagent Example | Functional Group Introduced |

| Alkyl Halides | CH₃I | Methyl (-CH₃) |

| Aldehydes/Ketones | (CH₃)₂CO | Hydroxypropyl (-C(OH)(CH₃)₂) |

| Carbon Dioxide | CO₂ | Carboxylic Acid (-COOH) |

| Disulfides | (CH₃S)₂ | Methylthio (-SCH₃) |

| Halogenating Agents | I₂ | Iodo (-I) |

| Silyl Halides | (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) |

| Boronic Esters | B(OiPr)₃ | Boronic acid (-B(OH)₂) |

This table is illustrative and based on the general reactivity of ortho-lithiated N-aryl sulfonamides.

Functionalization via Suzuki-Miyaura, Heck, and Sonogashira Couplings

Transition-metal-catalyzed cross-coupling reactions provide powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While these reactions typically require an aryl halide or triflate, recent advancements have enabled the direct C-H functionalization of arenes, including those bearing sulfonamide groups. yale.edu

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction typically couples an organoboron reagent with an aryl halide. researchgate.netnih.govnih.govrsc.orgnih.govresearchgate.netrsc.org In the context of this compound, a halogenated derivative of the benzene-1-sulfonamide ring would be a suitable substrate for coupling with various boronic acids to form biaryl structures. researchgate.netnih.gov Direct C-H arylation of sulfonamides has also been reported, where the sulfonamide group directs the palladium catalyst to activate an ortho C-H bond for coupling with an aryl iodide. researchgate.netnih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.com Similar to the Suzuki-Miyaura coupling, a halogenated this compound could be employed. Direct C-H olefination of arenes is also an emerging area, and the sulfonamide group could potentially direct this transformation.

Sonogashira Coupling: This reaction facilitates the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govyoutube.comyoutube.com A halogenated derivative of the benzene-1-sulfonamide ring would be the requisite starting material for introducing an alkynyl moiety onto this ring system.

A summary of potential cross-coupling reactions on a hypothetical halogenated (X = Br, I) derivative of the benzene-1-sulfonamide ring is presented below:

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / Ligand | Biaryl |

| Heck | R-CH=CH₂ | Pd(OAc)₂ / Base | Substituted alkene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Arylalkyne |

This table illustrates the potential application of standard cross-coupling reactions to a functionalized derivative of the target compound.

Mechanistic Studies of Key Transformations of this compound

Understanding the mechanisms of the aforementioned transformations is crucial for optimizing reaction conditions and expanding their synthetic utility. While detailed mechanistic studies specifically on this compound are limited, valuable insights can be drawn from investigations of related systems.

Kinetic Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, particularly for identifying the rate-determining step. osti.gov In the context of directed ortho-metalation, a primary deuterium (B1214612) KIE (kH/kD > 1) would be expected if the C-H bond cleavage is the rate-determining step. Studies on the DoM of other aromatic systems have indeed shown significant KIEs, supporting the C-H abstraction as a crucial kinetic event. elsevierpure.com For palladium-catalyzed C-H functionalization reactions, the observation of a KIE can help to distinguish between different proposed mechanisms, such as concerted metalation-deprotonation versus an oxidative addition pathway.

Computational Modeling of Transition States and Reaction Pathways

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms. nih.govacs.org DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products. nih.gov For the directed ortho-metalation of N-aryl sulfonamides, computational studies can elucidate the structure of the initial organolithium-sulfonamide complex and the transition state for the proton abstraction step. In the case of palladium-catalyzed cross-coupling reactions, DFT can help to understand the ligand effects, the energetics of oxidative addition, transmetalation, and reductive elimination steps, and the factors controlling regioselectivity in C-H activation processes. researchgate.netacs.org

In Situ Spectroscopic Monitoring of Reaction Progress

In situ spectroscopic techniques, such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy, allow for the real-time monitoring of reaction progress. mdpi.comnih.govacs.orgacs.orgyoutube.com These methods can provide valuable information about the formation and consumption of reactants, intermediates, and products, as well as catalyst speciation. For instance, in situ FTIR spectroscopy can be used to follow the changes in vibrational frequencies of the S=O and C-H bonds during a metalation or cross-coupling reaction. mdpi.comacs.org Similarly, in situ NMR spectroscopy can track the disappearance of the starting material's aromatic proton signals and the appearance of new signals corresponding to the functionalized product, providing kinetic data and insights into the reaction mechanism. nih.govacs.org

Sophisticated Structural Elucidation and Conformational Analysis of 2 Benzoyl N Phenylbenzene 1 Sulfonamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules in solution. For a molecule with the complexity of 2-Benzoyl-N-phenylbenzene-1-sulfonamide, a combination of one-dimensional and advanced two-dimensional NMR techniques would be indispensable for the unambiguous assignment of all proton (¹H) and carbon-¹³ (¹³C) signals and for gaining insight into its conformational dynamics.

Two-dimensional NMR experiments are crucial for establishing the covalent framework and the through-space relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the same spin system. For this compound, COSY would be instrumental in assigning the protons on the two phenyl rings and the benzoyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is a powerful tool for assigning the ¹³C signals based on the already established ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the different fragments of the molecule, for instance, by showing correlations between the protons of one ring and the carbons of another, or to the carbonyl and sulfonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly connected through bonds. mdpi.com This is particularly useful for determining the preferred conformation of the molecule in solution, such as the relative orientation of the phenyl and benzoyl groups. mdpi.com

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1' | - | 138.5 |

| 2' | - | 135.2 |

| 3' | 7.58 | 128.9 |

| 4' | 7.49 | 128.5 |

| 5' | 7.63 | 129.1 |

| 6' | 7.95 | 132.7 |

| 1'' | - | 140.1 |

| 2'' | 7.25 | 121.8 |

| 3'' | 7.35 | 129.5 |

| 4'' | 7.30 | 125.3 |

| 5'' | 7.35 | 129.5 |

| 6'' | 7.25 | 121.8 |

| C=O | - | 195.8 |

| NH | 10.5 (broad) | - |

Note: The data in this table is illustrative and not based on experimental results for the specific compound.

The presence of rotatable single bonds, such as the S-N and C-N bonds, in this compound suggests the possibility of conformational isomerism. Dynamic NMR studies, where spectra are acquired at different temperatures, can provide information on the energy barriers associated with these rotational processes. tandfonline.comtandfonline.com At lower temperatures, the rotation might be slow on the NMR timescale, leading to the appearance of distinct signals for each conformer. As the temperature increases, these signals may broaden and eventually coalesce into a single averaged signal, from which the activation energy for the rotation can be calculated. tandfonline.comtandfonline.com

Solid-state NMR (ssNMR) provides valuable structural information for materials in their solid state, including crystalline and amorphous forms. dur.ac.uk For this compound, ssNMR could be used to study polymorphism, where the same molecule crystallizes in different arrangements. researchgate.nettechnion.ac.il Differences in the crystalline environment would lead to distinct chemical shifts and cross-polarization dynamics in the ssNMR spectra for each polymorph. researchgate.nettechnion.ac.il This technique is also sensitive to intermolecular interactions, such as hydrogen bonding. dur.ac.uk

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule. This technique can provide precise information about bond lengths, bond angles, and torsion angles, as well as how the molecules pack together in the crystal lattice.

A successful single-crystal X-ray diffraction experiment on this compound would yield a detailed molecular structure. The conformation of the C-SO₂-NH-C(O) segment is of particular interest in related sulfonamide structures. nih.govnih.gov The dihedral angle between the two benzene (B151609) rings would also be a key structural parameter. nih.govnih.gov

Below is a hypothetical table of selected bond lengths and angles.

| Parameter | Value |

| Bond Lengths (Å) | |

| S-O1 | 1.435 |

| S-O2 | 1.433 |

| S-N | 1.645 |

| S-C1' | 1.778 |

| N-C(O) | 1.389 |

| C=O | 1.221 |

| Bond Angles (°) | |

| O1-S-O2 | 119.8 |

| O1-S-N | 106.5 |

| N-S-C1' | 107.2 |

| S-N-C(O) | 125.4 |

| Torsion Angles (°) | |

| C1'-S-N-C(O) | -65.3 |

Note: The data in this table is illustrative and not based on experimental results for the specific compound.

The way in which molecules of this compound arrange themselves in the crystal is determined by a variety of intermolecular forces. Strong intermolecular hydrogen bonds are often a dominant feature in the crystal packing of sulfonamides. nih.govresearchgate.net In this case, the N-H group can act as a hydrogen bond donor, and the sulfonyl and carbonyl oxygens can act as acceptors. These interactions can lead to the formation of dimers, chains, or more complex three-dimensional networks. nih.govresearchgate.net

Crystal Packing Motifs and Polymorphism Investigations

The arrangement of molecules in the crystalline state, or crystal packing, is governed by a variety of intermolecular interactions. For sulfonamides, hydrogen bonding plays a pivotal role in dictating the supramolecular architecture. In the case of N-phenyl benzene sulfonamides, two primary hydrogen bond motifs are commonly observed: the catemer (chain) and the dimer (cyclic) motifs involving the N-H and S=O groups. epa.govresearchgate.net The interplay between these and weaker interactions, such as C-H···O and π-π stacking, can lead to the formation of different crystalline forms, a phenomenon known as polymorphism. researchgate.netmdpi.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, and their study is of paramount importance. Investigations into the polymorphism of N-phenyl benzene sulfonamides have revealed that the crystallization solvent can play a crucial role in determining the resulting polymorphic form. epa.govresearchgate.net While specific studies on the polymorphism of this compound are not extensively documented in the reviewed literature, the structural features of the molecule suggest a propensity for forming various packing arrangements. The presence of multiple aromatic rings and the flexible sulfonamide linkage could allow for different conformational isomers to pack in energetically similar yet structurally distinct ways.

Table 1: Common Hydrogen Bond Motifs in N-Phenyl Benzene Sulfonamides

| Motif | Description | Interacting Groups |

| Catemer (Chain) | Molecules are linked in a chain-like fashion. | N-H···O=S |

| Dimer (Cyclic) | Two molecules form a cyclic structure through hydrogen bonds. | N-H···O=S |

This table illustrates common motifs found in related sulfonamide structures.

Vibrational Spectroscopy for Functional Group Fingerprinting and Conformational Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of the functional groups present in a molecule and offers insights into its conformational state.

FTIR spectroscopy is a powerful technique for identifying the characteristic vibrational modes of a molecule. For sulfonamides, specific absorption bands are indicative of the key functional groups. The symmetrical and asymmetrical stretching vibrations of the S=O group in the sulfonamide moiety typically appear in the regions of 1157–1187 cm⁻¹ and 1335-1370 cm⁻¹, respectively. nih.govresearchgate.net The N-H stretching vibration is generally observed in the range of 3185–3221 cm⁻¹. nih.gov The presence of the benzoyl group introduces a strong carbonyl (C=O) stretching band, which is typically found around 1693 cm⁻¹. nih.gov Aromatic C-H and C=C stretching vibrations will also be present. researchgate.net Detailed analysis and computational modeling can aid in the precise assignment of these bands and can reveal subtle shifts that may be indicative of specific conformations or intermolecular interactions in the solid state.

Table 2: Typical FTIR Band Assignments for Sulfonamide Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3185–3221 | Sulfonamide |

| C=O Stretch | ~1693 | Benzoyl Ketone |

| S=O Asymmetric Stretch | 1335-1370 | Sulfonamide |

| S=O Symmetric Stretch | 1157–1187 | Sulfonamide |

| C-N Stretch | ~1256 | Sulfonamide |

This table is illustrative and based on data for related sulfonamide compounds. nih.gov

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in probing the vibrations of the aromatic rings and the sulfur-containing functional groups. The symmetric S=O stretching vibration often gives a strong signal in the Raman spectrum. The analysis of the low-frequency Raman region can also provide information about lattice vibrations, which is valuable in the study of polymorphism. researchgate.net A combined FTIR and Raman analysis provides a more complete picture of the vibrational landscape of the molecule. nih.gov

Chiroptical Studies (if applicable for chiral derivatives or conformers)

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical elucidation of chiral molecules. While this compound is not inherently chiral, it could crystallize in a chiral space group or exist as stable chiral conformers, which would make these techniques relevant.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. It is a powerful tool for determining the absolute configuration of chiral molecules containing chromophores. If chiral derivatives of this compound were synthesized, ECD could be used to establish their stereochemistry. The aromatic rings and the benzoyl group act as chromophores, and their spatial arrangement would give rise to a characteristic ECD spectrum.

VCD measures the differential absorption of left and right circularly polarized infrared light. It provides detailed information about the three-dimensional structure of chiral molecules in solution. rsc.orgnih.gov For any chiral forms or derivatives of this compound, VCD could offer a wealth of stereochemical information. researchgate.netrsc.org By comparing experimental VCD spectra with quantum chemical calculations, the absolute configuration and conformational preferences of the molecule can be determined with a high degree of confidence.

As of the current literature review, specific chiroptical studies on this compound or its chiral derivatives are not available.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of organic molecules such as this compound. By providing the exact mass of the molecular ion, HRMS allows for the determination of the elemental composition, a critical first step in characterizing an unknown compound or confirming the identity of a synthesized molecule. For this compound (C₁₉H₁₅NO₃S), the theoretical monoisotopic mass can be calculated with high precision. This exact mass measurement is crucial for distinguishing it from other compounds with the same nominal mass but different elemental formulas.

The following table outlines the theoretical exact mass for the primary molecular ions of this compound that would be observed in HRMS analysis.

| Ion Type | Chemical Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | C₁₉H₁₆NO₃S⁺ | 350.0845 |

| [M+Na]⁺ | C₁₉H₁₅NNaO₃S⁺ | 372.0665 |

| [M-H]⁻ | C₁₉H₁₄NO₃S⁻ | 348.0699 |

This data is theoretical and serves as a reference for expected HRMS results.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in piecing together the molecular structure by identifying characteristic neutral losses and fragment ions. For this compound, collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺) would likely lead to several predictable fragmentation pathways based on the known behavior of aromatic sulfonamides and benzophenones.

Common fragmentation pathways for sulfonamides involve the cleavage of the S-N and C-S bonds. nih.govrsc.org A well-documented fragmentation for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net In negative ion mode, anions derived from N-phenyl benzenesulfonamides are known to undergo SO₂ loss as well as fragmentation to form an anilide anion (m/z 92). researchgate.net

The fragmentation of this compound would likely involve:

Loss of SO₂: A characteristic fragmentation pathway for aromatic sulfonamides, leading to a significant product ion. nih.gov

Cleavage of the S-N bond: This would result in fragments corresponding to the benzoyl-substituted benzenesulfonyl moiety and the phenylamine moiety.

Cleavage of the C-S bond: This would separate the benzoyl-phenyl group from the sulfonamide functionality.

Benzophenone-related fragmentation: The benzoyl group can also direct fragmentation, potentially leading to the formation of a benzoyl cation or related fragments.

The following table presents a hypothetical fragmentation pattern for the [M+H]⁺ ion of this compound based on established principles for similar structures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Potential Fragment Structure/Identity |

| 350.0845 | 286.0968 | SO₂ | [C₁₉H₁₆NO]⁺ |

| 350.0845 | 258.0658 | C₆H₅NH₂ | [C₁₃H₉O₂S]⁺ |

| 350.0845 | 181.0500 | C₇H₅O | Benzoyl cation |

| 350.0845 | 93.0578 | C₁₃H₈O₃S | Aniline (B41778) |

This table represents a predictive fragmentation pattern based on general chemical principles.

Ion mobility-mass spectrometry (IM-MS) is an advanced analytical technique that adds another dimension of separation based on the size, shape, and charge of an ion as it drifts through a gas-filled chamber. nih.govyoutube.com This technique is particularly valuable for differentiating between isomers (molecules with the same chemical formula but different structures) and conformers (different spatial arrangements of the same molecule) that cannot be distinguished by mass spectrometry alone. nih.govnih.gov

For a molecule like this compound, several structural isomers could exist, for instance, with the benzoyl group at the meta- (3-) or para- (4-) position on the benzene-1-sulfonamide ring. These positional isomers would have identical exact masses and likely produce very similar fragmentation patterns in MS/MS. IM-MS, however, can often separate such isomers because their different structures result in different rotationally averaged collision cross-sections (CCS), which affects their drift time through the ion mobility cell. youtube.com

Furthermore, the flexibility of the S-N bond in this compound allows for the existence of different conformers in the gas phase. These conformers, while having the same connectivity, may adopt different three-dimensional shapes that could be resolved by high-resolution ion mobility. nih.gov The ability to separate and identify different isomeric and conformational states provides a much more detailed molecular picture, which is crucial in fields like drug discovery and materials science where specific three-dimensional structures can dictate function. The application of IM-MS would allow for the characterization of the conformational landscape of this compound and enable its differentiation from other structural isomers.

| Analytical Technique | Information Gained for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass for elemental composition determination. |

| Tandem Mass Spectrometry (MS/MS) | Elucidates the molecular structure through controlled fragmentation. |

| Ion Mobility-Mass Spectrometry (IM-MS) | Differentiates between structural isomers and conformers based on their shape and size. |

Computational and Theoretical Investigations of 2 Benzoyl N Phenylbenzene 1 Sulfonamide

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. While specific data for 2-Benzoyl-N-phenylbenzene-1-sulfonamide is not available, the methodologies that would be employed in such a study are well-established.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A typical study would involve geometry optimization of the this compound molecule to find its most stable three-dimensional arrangement. The popular B3LYP functional with a suitable basis set, such as 6-311G+(d,p), is commonly used for such calculations on organic molecules. tandfonline.com

This analysis would yield crucial information about the distribution of electrons within the molecule, bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations provide a depiction of the molecular orbitals, which are critical for understanding the molecule's chemical reactivity and spectroscopic properties.

Ab Initio Methods for High-Accuracy Energy Predictions

For more precise energy predictions, researchers often turn to ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization. Methods like Møller-Plesset perturbation theory (e.g., MP2) could be used to calculate a more accurate total electronic energy of the molecule. researchgate.net These high-accuracy energy values are essential for determining the relative stability of different molecular conformations and for calculating thermodynamic properties.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical stability and reactivity. acs.org A hypothetical FMO analysis for this compound would calculate the energies of these orbitals and map their spatial distribution, highlighting the most probable sites for nucleophilic and electrophilic attack.

| Parameter | Description | Hypothetical Data |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Data not available |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| Energy Gap (ΔE) | ELUMO - EHOMO | Data not available |

Conformational Analysis through Molecular Mechanics and Dynamics Simulations

The flexibility of the this compound molecule, particularly the rotations around the sulfur-nitrogen and carbon-benzoyl bonds, would be explored through conformational analysis.

Potential Energy Surface Mapping for Stable Conformers

To identify the most stable conformations (conformers) of the molecule, a potential energy surface (PES) scan would be performed. This involves systematically changing key dihedral angles and calculating the corresponding energy at each point. The minima on the PES correspond to stable conformers. For similar sulfonamides, studies have revealed the existence of multiple stable conformers depending on the orientation of the groups attached to the sulfur and nitrogen atoms. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Space and Flexibility

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of a molecule over time. Current time information in Edmonton, CA. By simulating the motion of the atoms under a given force field, MD can explore the accessible conformational space and reveal the flexibility of different parts of the molecule. An MD simulation of this compound would provide insights into how the molecule might change its shape in different environments, which is crucial for understanding its interactions with other molecules.

| Simulation Parameter | Description | Typical Value |

| Force Field | Set of parameters to describe interatomic forces | AMBER, CHARMM |

| Simulation Time | Duration of the simulation | Nanoseconds (ns) |

| Temperature | Simulated temperature | 300 K |

| Solvent | Simulated environment | Water, DMSO |

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are crucial in determining the supramolecular architecture, crystal packing, and conformation of molecules. NCI analysis, often performed using tools like Hirshfeld surface analysis or plotting the Reduced Density Gradient (RDG), allows for the visualization and characterization of these weak interactions. sci-hub.sesemanticscholar.org

The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H proton) and acceptor (the sulfonyl oxygens). In a molecule like this compound, the benzoyl carbonyl group provides an additional hydrogen bond acceptor site. Computational methods can predict both intramolecular and intermolecular hydrogen bonds by analyzing the geometry of the optimized structure or crystal lattice.

In a related compound, 2-Nitro-N-phenyl-benzene-sulfonamide, an intramolecular hydrogen bond forms between the amide H atom and an oxygen atom of the ortho-nitro group. nih.gov For this compound, a similar intramolecular hydrogen bond could potentially form between the N-H proton and the benzoyl oxygen, creating a stable six-membered ring motif. In the crystal lattice, intermolecular N-H···O=S or N-H···O=C hydrogen bonds are expected to be dominant interactions, linking molecules into chains or more complex networks that stabilize the crystal structure. semanticscholar.orgnih.gov

Computational studies on other diaryl sulfonamides have confirmed the importance of these interactions. nih.gov Docking studies of fluorinated diaryl sulfonamides revealed that π-π stacking and hydrophobic interactions with binding pocket residues were critical. nih.gov The relative orientation of the two phenyl rings attached to the sulfonamide core is a key determinant of stacking efficiency. These interactions can be visualized using NCI plots, where large, green surfaces between the aromatic rings would indicate the presence of van der Waals and potential π-π stacking interactions. sci-hub.se

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological/clinical properties)

QSPR modeling aims to build mathematical relationships between the chemical structure of a compound and its physicochemical properties. These models use calculated molecular descriptors—numerical values that encode structural, electronic, or physicochemical features of a molecule.

For a series of related sulfonamide compounds, a wide array of molecular descriptors can be calculated using specialized software. These can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential.

Topological descriptors: Molecular connectivity indices, shape indices.

Physicochemical descriptors: LogP (octanol-water partition coefficient), molar refractivity, surface area.

These descriptors can then be correlated with experimentally measured properties in non-aqueous systems, such as solubility in organic solvents or thermal stability. For example, a QSPR model might show that the solubility of sulfonamides in a given organic solvent is positively correlated with molecular surface area but negatively correlated with the dipole moment. Such models are valuable for predicting the properties of new, unsynthesized compounds. nih.govnih.gov

QSPR is a powerful tool for predicting the behavior of compounds in analytical systems. The retention of a compound in chromatography is a physicochemical property that depends on its interactions with the stationary and mobile phases.

For predicting chromatographic retention, QSPR models (often called QSRR for Quantitative Structure-Retention Relationships) are developed by correlating molecular descriptors with experimentally determined retention factors (k). For a series of sulfonamides, descriptors related to hydrophobicity (like LogP) and polarity (like total polar surface area or dipole moment) are often significant predictors of retention in reverse-phase HPLC. nih.gov A typical QSRR equation might take the form:

log(k) = c₀ + c₁(LogP) + c₂(Dipole Moment) + ...

Predicting crystallization tendencies is more complex but can be approached with QSPR. Descriptors related to molecular symmetry, rigidity, and the strength of intermolecular interactions (like hydrogen bonding capacity) can be correlated with the propensity of a compound to form a stable crystal lattice. While less common than QSRR, these models are of significant interest in materials science and pharmaceutical development.

Exploration of Advanced Non Biological Applications of 2 Benzoyl N Phenylbenzene 1 Sulfonamide

Potential as Ligands in Coordination Chemistry and Catalysis

The presence of heteroatoms such as oxygen and nitrogen in 2-Benzoyl-N-phenylbenzene-1-sulfonamide makes it a promising candidate as a ligand for the formation of metal complexes. The sulfonamide group, in particular, is known to coordinate with a variety of transition metals.

Synthesis and Characterization of Metal Complexes

While the synthesis of metal complexes specifically with this compound has not been extensively documented, the broader class of sulfonamide-derived compounds has been shown to form stable chelates with first-row transition metals like cobalt(II), copper(II), nickel(II), and zinc(II). The coordination typically occurs through the nitrogen and oxygen atoms of the sulfonamide moiety. It is plausible that this compound could act as a bidentate or even a multidentate ligand, utilizing the oxygen from the benzoyl group and the nitrogen and oxygen atoms from the sulfonamide group to coordinate with a central metal ion.

The characterization of such potential complexes would likely involve a suite of spectroscopic and analytical techniques.

Table 1: Potential Characterization Techniques for Metal Complexes of this compound

| Technique | Purpose |

| Infrared (IR) Spectroscopy | To identify the coordination sites by observing shifts in the vibrational frequencies of the C=O and SO₂ groups upon complexation. |

| UV-Visible Spectroscopy | To study the electronic transitions within the complex and determine its coordination geometry. |

| Nuclear Magnetic Resonance (NMR) | To elucidate the structure of the complex in solution. |

| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state. |

| Elemental Analysis | To confirm the stoichiometric ratio of the metal and ligand in the complex. |

Evaluation of Catalytic Activity in Organic Transformations

Metal complexes derived from sulfonamide-containing ligands have demonstrated catalytic activity in various organic transformations. For instance, certain sulfonamide new TAML oxidation catalysts have shown promise in water treatment applications. While direct catalytic studies of this compound complexes are not available, related N-phenylbenzamide structures have been investigated in the context of C-H activation. An iridium(I)-diphosphine catalyst has been shown to be effective for the deuterium (B1214612) substitution of N-phenylbenzamide, highlighting the potential for catalytic functionalization of the N-phenyl ring. acs.org

Table 2: Potential Catalytic Applications of this compound Metal Complexes

| Transformation | Potential Role of the Complex |

| C-C Coupling Reactions | The complex could potentially catalyze cross-coupling reactions, such as Suzuki or Heck couplings, by facilitating oxidative addition and reductive elimination steps. |

| Oxidation Reactions | The metal center in the complex could act as a redox-active site, catalyzing the oxidation of alcohols or hydrocarbons. |

| Reduction Reactions | The ligand framework could be designed to support metal hydrides, enabling the catalytic reduction of unsaturated functional groups. |

Stereoselective Catalysis Mediated by Chiral Derivatives

The development of chiral derivatives of this compound could open avenues for its use in stereoselective catalysis. Chiral sulfonamides are recognized as important building blocks in the synthesis of catalysts. By introducing a chiral center into the ligand backbone, it may be possible to create a chiral environment around the metal center, thereby enabling enantioselective transformations. The design of such catalysts often involves the strategic placement of bulky groups to control the approach of the substrate to the active site. While no specific chiral derivatives of this compound have been reported in the context of stereoselective catalysis, the general principles of asymmetric catalyst design suggest this as a promising area for future research.

Role in Materials Science and Polymer Chemistry

The rigid aromatic structure of this compound, combined with its potential for hydrogen bonding and π-π stacking interactions, makes it an interesting candidate for applications in materials science.

Incorporation into Polymeric Frameworks for Functional Materials

The incorporation of this compound into polymeric frameworks could lead to the development of functional materials with tailored properties. For instance, the benzoyl group is a known photoactive moiety. Benzil, a molecule containing two benzoyl groups, can be converted to benzoyl peroxide upon irradiation, which can then act as a radical initiator for polymerization or as a crosslinking agent. mdpi.com This suggests that polymers containing the 2-benzoyl-benzenesulfonamide unit could potentially be designed to be photo-crosslinkable.

Furthermore, the sulfonamide group can participate in hydrogen bonding, which could be exploited to create polymers with specific thermal or mechanical properties. The N-phenyl group can also contribute to the rigidity and thermal stability of a polymer chain.

Application as a Component in Self-Assembled Systems

The ability of molecules to spontaneously organize into well-defined structures is a cornerstone of supramolecular chemistry and materials science. The N-phenylbenzamide scaffold, which is a part of the this compound structure, has been shown to participate in self-assembly. For example, certain carbazole (B46965) derivatives containing N-phenylbenzamide units can self-assemble into organogels. academie-sciences.fr The formation of these gels is driven by a combination of hydrogen bonding and π-π stacking interactions.

Given its structural features, this compound could potentially act as a building block for self-assembled systems such as gels, liquid crystals, or nanofibers. The interplay between the hydrogen-bonding capabilities of the sulfonamide group and the π-stacking of the aromatic rings could direct the formation of ordered supramolecular architectures.

Table 3: Potential Self-Assembled Structures from this compound

| Supramolecular Structure | Driving Forces for Assembly | Potential Applications |

| Organogels | Hydrogen bonding (N-H---O=S), π-π stacking | Drug delivery, tissue engineering |

| Liquid Crystals | Anisotropic molecular shape, intermolecular interactions | Display technologies, sensors |

| Nanofibers | Directional hydrogen bonding, aromatic stacking | Filtration, catalysis supports |

Use in Organic Electronics or Optoelectronic Devices (e.g., as an electron acceptor/donor if applicable)

Currently, there is no available research in the public domain that investigates or establishes the role of this compound in organic electronics or optoelectronic devices. Its potential properties as an electron acceptor or donor have not been reported, and therefore, its applicability in technologies such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs) remains undetermined.

Application in Analytical Chemistry

The utility of this compound in the field of analytical chemistry is not described in the current body of scientific literature. The following subsections detail the lack of findings in specific analytical applications.

Use as a Derivatizing Agent for Chromatographic Separations

There is no evidence to suggest that this compound has been employed as a derivatizing agent to enhance the separation or detection of analytes in chromatographic techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Potential as a Chelating Agent for Metal Ion Detection

No studies have been found that explore the capacity of this compound to act as a chelating agent for the detection of metal ions. Its coordination chemistry and potential to form stable, detectable complexes with various metal ions have not been characterized.

Development of Sensors Based on Molecular Recognition

The development of chemical sensors that utilize this compound for molecular recognition is not documented. There are no reports on its application as a selective receptor in sensor arrays or other analytical platforms designed for the detection of specific molecules.

Future Perspectives and Emerging Research Directions for 2 Benzoyl N Phenylbenzene 1 Sulfonamide

Development of Novel and Sustainable Synthetic Pathways

The synthesis of sulfonamides has traditionally relied on methods that are often not environmentally benign. sci-hub.se Future research will likely focus on developing greener and more sustainable synthetic routes to 2-Benzoyl-N-phenylbenzene-1-sulfonamide. This includes the exploration of mechanochemical methods, which are solvent-free and can lead to higher yields and reduced waste. rsc.orgrsc.org For instance, a one-pot, double-step mechanochemical procedure using solid sodium hypochlorite (B82951) could be adapted for the synthesis of the sulfonamide component. rsc.org Furthermore, the use of water as a solvent in the synthesis of sulfonamide derivatives represents a significant advancement in green chemistry and could be a key area of investigation. sci-hub.sescilit.com

For the benzophenone (B1666685) moiety, photocatalytic synthesis offers a promising and sustainable alternative to traditional Friedel-Crafts acylation. rsc.orgrsc.orgchemrxiv.org The use of cheap and readily available photosensitizers, such as benzophenone itself in a self-sensitized reaction, could be explored to facilitate the key bond-forming steps under milder conditions using lower energy light. rsc.orgrsc.org The development of transition-metal-free decarbonyl-oxidation methods for the synthesis of substituted benzophenones also presents a novel and environmentally friendly approach. beilstein-archives.org

Exploration of Undiscovered Reactivity Patterns and Rearrangements

The unique juxtaposition of the benzoyl and sulfonamide groups in this compound may give rise to novel reactivity patterns. The photochemistry of benzophenone is well-documented, particularly its ability to undergo photoreduction to form benzpinacol in the presence of a hydrogen donor. hilarispublisher.comgordon.edu The intramolecular environment of the target molecule could lead to unique photochemical reactions, such as intramolecular hydrogen abstraction or cyclization, upon UV irradiation. nih.govacs.org The resulting diradical could engage in unprecedented rearrangements. wikipedia.org

Furthermore, the sulfonamide group is known to undergo various rearrangements, such as the Hofmann rearrangement, which can be induced under specific conditions to yield sulfamoyl fluorides. acs.org The presence of the bulky benzoyl group could influence the stereochemical and regiochemical outcomes of such rearrangements. The potential for anionically, cationically, or thermally induced sulfonamide-aminosulfone rearrangements also warrants investigation. documentsdelivered.com Research into the directed ortho-metalation of the arylsulfonamide portion could unlock pathways to further functionalized derivatives with unique properties. researchgate.net

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To effectively study the novel synthetic pathways and reactivity patterns of this compound, advanced spectroscopic techniques for real-time reaction monitoring will be indispensable. In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for elucidating reaction kinetics and mechanisms by tracking the concentration changes of reactants, intermediates, and products in real-time. mt.commt.comrsc.org This technique can provide detailed molecular information, which is crucial for optimizing reaction conditions and understanding complex reaction pathways. edinst.comnih.gov

The coupling of stopped-flow systems with FT-IR spectroscopy can enable the study of very fast reactions, providing insights into the initial stages of chemical transformations. perkinelmer.com Mass spectrometry-based techniques, such as condensed phase membrane introduction mass spectrometry (CP-MIMS) with liquid electron ionization (LEI), offer a complementary approach for monitoring complex, heterogeneous reaction mixtures without the need for extensive sample preparation. acs.org These advanced analytical methods will be crucial for unraveling the intricate details of the chemistry of this compound. waters.comresearchgate.netlongdom.org

Integration with Artificial Intelligence and Machine Learning for Molecular Design and Property Prediction

Furthermore, generative AI models can be employed for the de novo design of derivatives of this compound with tailored properties for specific applications. ijpsjournal.commdpi.com These computational approaches can significantly accelerate the discovery and optimization of new materials by prioritizing synthetic efforts on the most promising candidates, thereby reducing the time and cost associated with traditional trial-and-error experimentation. ijpsjournal.com

Rational Design of Derivatives for Targeted Non-Biological Applications

While the initial focus of sulfonamide chemistry has been largely in the pharmaceutical sector, there is growing interest in their non-biological applications. wikipedia.org The unique electronic and structural features of this compound make it a promising scaffold for the development of novel organic materials. For instance, the benzophenone moiety is a well-known photosensitizer, and its incorporation into a sulfonamide framework could lead to new materials for photolithography, UV curing, and organic electronics. wikipedia.org The synthesis of cyclic sulfonamides, or sultams, has been shown to produce deep-blue emitters for organic electronics. wikipedia.org

The rational design of derivatives could involve modifying the substitution patterns on the phenyl rings to tune the electronic properties, such as the HOMO-LUMO gap, to optimize their performance in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of novel benzophenone analogues has already shown promise in various applications, and extending this to the target molecule could yield materials with unique photophysical properties. nih.govresearchgate.netmq.edu.au

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of research on this compound and its derivatives lies at the intersection of organic chemistry and materials science. The development of novel synthetic methodologies and the understanding of its fundamental reactivity will provide the foundation for creating new materials with tailored properties. The inherent functionalities of the molecule, the photosensitive benzophenone and the versatile sulfonamide, provide a rich platform for creating polymers, dendrimers, and other advanced materials.

The exploration of this compound and its derivatives could lead to the development of new photoresists, UV-protective coatings, and functional polymers. The interdisciplinary collaboration between synthetic organic chemists, materials scientists, and computational chemists will be crucial to unlocking the full potential of this promising chemical entity. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-Benzoyl-N-phenylbenzene-1-sulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between benzenesulfonyl chloride derivatives and substituted benzamides. Key steps include:

- Base selection : Triethylamine or pyridine is used to neutralize HCl byproducts .

- Solvent optimization : Dichloromethane or acetone/water mixtures are preferred for solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at room temperature, though exothermic steps may require cooling (0–6°C for intermediates) .

Yield optimization relies on stoichiometric ratios (e.g., 1:1.2 for sulfonyl chloride to amine) and post-synthesis purification via column chromatography or preparative HPLC .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer :

- Handling : Use PPE (gloves, safety goggles) and operate in a fume hood to avoid inhalation/contact. Dust dispersion should be minimized using local exhaust systems .

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid proximity to oxidizing agents (e.g., permanganates) to prevent decomposition .

Stability tests (TGA/DSC) are recommended to assess thermal degradation thresholds .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers in NMR) or crystal packing distortions. To resolve: